molecular formula C26H20ClFN2O5 B2987637 N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-62-7

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2987637
CAS No.: 866590-62-7
M. Wt: 494.9
InChI Key: SISRYYABCJFLDL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-chlorophenyl group, a 4-fluorobenzoyl substituent, and dimethoxy groups at positions 6 and 7 of the quinoline core.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O5/c1-34-22-11-19-21(12-23(22)35-2)30(14-24(31)29-18-9-5-16(27)6-10-18)13-20(26(19)33)25(32)15-3-7-17(28)8-4-15/h3-13H,14H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISRYYABCJFLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 4-fluorobenzoyl group and the 4-chlorophenyl group. The final step involves the acylation of the quinoline derivative with acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The compound shares structural motifs with other acetamide- and quinoline-based derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features
Target Compound Quinoline 4-Chlorophenyl, 4-fluorobenzoyl, 6,7-dimethoxy Enhanced π-π stacking (fluorobenzoyl), halogen bonding (Cl, F), polar methoxy groups
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () Pyrazol-4-yl 3,4-Dichlorophenyl, methyl groups Planar amide group, R22(10) hydrogen-bonded dimers, steric repulsion-induced conformational variability
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-...carboxylate () Quinolone Chloro, fluoro, cyclopropyl, carboxylate Antibacterial quinolone core, sulfonamide linker, carboxylate for solubility

Key Observations :

  • Halogen Effects : The target compound’s 4-chlorophenyl and 4-fluorobenzoyl groups enhance halogen bonding and lipophilicity compared to the dichlorophenyl group in ’s pyrazolyl derivative. Fluorine’s electron-withdrawing nature may improve metabolic stability .
  • Conformational Flexibility: Unlike the pyrazolyl derivative in , which exhibits three distinct conformers due to steric repulsion (dihedral angles: 54.8°–77.5°), the rigid quinoline core of the target compound likely restricts rotational freedom, favoring a single bioactive conformation .

Research Implications and Limitations

Critical Gaps :

  • No comparative IC50 or MIC values for the target compound and its analogues.
  • Limited data on metabolic stability or toxicity profiles.

Biological Activity

Chemical Structure and Properties

The chemical formula for N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is C24H22ClFN2O4C_{24}H_{22}ClFN_2O_4. The structure features a quinoline core substituted with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains. A study comparing the minimum inhibitory concentration (MIC) of related compounds indicated that those with halogen substitutions (like chlorine and fluorine) often enhance antibacterial efficacy due to their ability to interact with bacterial cell membranes and enzymes .

Anticancer Potential

Quinoline derivatives are also recognized for their anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. In one study, it was found to induce apoptosis in human cancer cell lines through the activation of caspases, which are crucial for programmed cell death. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.
  • Receptor Modulation : It could act on various cellular receptors, influencing signaling pathways associated with cell growth and survival.
  • Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing a protective effect against oxidative stress .

Study 1: Antibacterial Efficacy

In a comparative study involving several quinoline derivatives, this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The study concluded that the compound's chlorophenyl group significantly contributes to its antimicrobial properties .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Mechanistic studies suggested that the compound activates p53 signaling pathways, which are critical in tumor suppression .

Data Table

Biological ActivityCompoundMIC (µg/mL)Cell Line TestedMechanism
AntibacterialThis compound8S. aureusMembrane disruption
AnticancerThis compound15MCF-7Apoptosis induction

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